2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide
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Overview
Description
“2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a fluorobenzyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, 2-Fluorobenzenesulfonyl chloride, a related compound, can be prepared from o-benzenedisulfonyl fluoride . Another related compound, 4-Fluorobenzoyl chloride, undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For instance, a similar compound, [(4-Fluorobenzyl)sulfonyl]acetonitrile, has a molecular formula of C9H8FNO2S and an average mass of 213.229 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, 4-Fluorobenzyl cyanide, a sterically-hindered solvent, has been found to expedite interfacial kinetics in lithium-ion batteries .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, [(4-Fluorobenzyl)sulfonyl]acetonitrile has a molecular formula of C9H8FNO2S and an average mass of 213.229 Da . Another related compound, 2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide, is a solid with a molecular weight of 247.31 .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown antibacterial activity against rice bacterial leaf blight . Another compound, 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-one, has shown inhibitory activities against PI3K, a protein involved in cell growth and survival .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, 4-Fluorobenzyl bromide is classified as a skin corrosive and is harmful if swallowed . It’s important to handle such compounds with appropriate personal protective equipment and follow safety guidelines .
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications. For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for protection of hydroxyl groups, suggesting potential applications in the synthesis of complex organic molecules .
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c26-21-12-10-20(11-13-21)18-32(30,31)24-16-28(23-9-5-4-8-22(23)24)17-25(29)27-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,17-18H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSNOVOLFSCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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